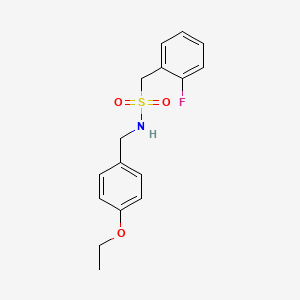

![molecular formula C17H27N3O3S B4630868 N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)

N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine derivatives involves the introduction of various substituents to enhance activity. For example, a study by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlighted the impact of substituting the benzamide moiety with bulky groups, improving anti-acetylcholinesterase activity. This suggests that the structural modification of the benzamide and piperidine components can significantly influence the compound's activity, providing a pathway for the synthesis of N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide and its derivatives (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide, often involves complex interactions and bonding patterns. Kranjc et al. (2012) described the crystal structures of related compounds, emphasizing hydrogen bonding and π-π interactions that contribute to their stability and reactivity. These interactions are crucial for understanding the molecular structure of N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide derivatives are diverse. For instance, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles can lead to various substituted compounds, illustrating the compound's reactivity and potential for chemical modifications (Schenone et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide behaves under different conditions. Research by Kranjc et al. (2012) on the crystal structures provides insights into the physical characteristics that influence the compound's applications and handling (Kranjc et al., 2012).

Aplicaciones Científicas De Investigación

Anti-acetylcholinesterase Activity

Research has demonstrated the synthesis and evaluation of piperidine derivatives, including compounds structurally similar to N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide, for anti-acetylcholinesterase (anti-AChE) activity. These compounds have been investigated for their potential as antidementia agents due to their marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting their potential therapeutic applications in neurodegenerative diseases (Sugimoto et al., 1990).

Antiallergy and Histamine Receptor Inhibition

Studies have synthesized and evaluated the antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, focusing on their ability to inhibit tritiated mepyramine binding to H1 histaminic receptors, which is useful in detecting compounds with antiallergic activity. This research underscores the chemical versatility and potential therapeutic use of compounds within this structural class (Walsh et al., 1990).

Antitumor Activity

The derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown promise in cancer research, particularly for their in vivo antitumor activity. These studies have revealed that 5-substituted compounds demonstrate significant antileukemic and antitumor efficacy, offering insights into the development of new cancer therapies (Denny et al., 1987).

Central Nervous System Agents

Research on 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, which share structural motifs with N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide, has explored their potential as central nervous system agents. These compounds have been investigated for their antidepressant and antitetrabenazine activity, contributing to the development of new treatments for mental health conditions (Martin et al., 1981).

Molecular Imaging Probes for Cancer Diagnosis

Innovative research has focused on developing positron emission tomography (PET) imaging probes, like N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), for the ultrasensitive detection of malignant melanoma. These probes have demonstrated outstanding performance in detecting primary and metastatic melanomas, offering a novel diagnostic tool for early-stage cancer detection (Pyo et al., 2020).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-methyl-5-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-14-7-8-15(24(22,23)20-10-5-4-6-11-20)13-16(14)17(21)18-9-12-19(2)3/h7-8,13H,4-6,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUBVWAXYMPTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-2-methyl-5-(piperidin-1-ylsulfonyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4630789.png)

![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)

![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)

![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)

![N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)

![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)

![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)

![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)

![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4630871.png)

![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)